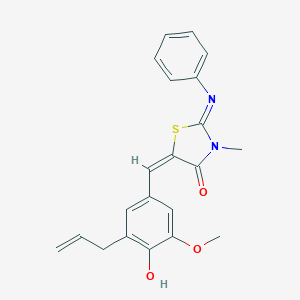![molecular formula C22H24Cl2N2O3S B298663 N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B298663.png)
N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X exerts its effects by binding to specific enzymes and ion channels in cells. In cancer cells, N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X binds to the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. By inhibiting this enzyme, N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X prevents the synthesis of nucleic acids, thereby inhibiting cell proliferation. In neurons, N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X binds to specific ion channels, such as the voltage-gated sodium channel, and modulates their activity, thereby affecting neuronal excitability. In cardiovascular cells, N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X has been shown to activate potassium channels, which leads to vasodilation.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context. In cancer cells, N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X inhibits cell proliferation and induces cell death. In neurons, N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X modulates neuronal excitability and can affect synaptic transmission. In cardiovascular cells, N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X induces vasodilation and can lower blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X has several advantages for use in lab experiments, including its high potency and specificity for its target enzymes and ion channels. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and handling.
Direcciones Futuras
There are several potential future directions for research on N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X. One area of interest is the development of more potent and selective analogs of N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X for use in scientific research and potential therapeutic applications. Another area of interest is the study of the long-term effects of N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X on cells and organisms, including potential side effects and toxicity. Finally, there is potential for the use of N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X in combination with other drugs or therapies to enhance their efficacy or reduce their side effects.
Métodos De Síntesis
N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X is synthesized through a multistep process involving the reaction of several chemical compounds. The first step involves the reaction of bicyclo[2.2.1]hept-2-ene with chlorosulfonic acid to form the corresponding sulfonyl chloride. This is followed by the reaction of the sulfonyl chloride with 3,5-dichloroaniline to form the sulfonyl amide intermediate. Finally, the sulfonyl amide intermediate is reacted with 2-bromoacetic acid to form N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X.
Aplicaciones Científicas De Investigación
N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and cardiovascular research. In cancer research, N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In neuroscience, N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X has been studied for its potential use as a tool to study the function of ion channels in neurons. In cardiovascular research, N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X has been shown to have vasodilatory effects, which could potentially be used to treat hypertension.
Propiedades
Nombre del producto |
N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide |
|---|---|
Fórmula molecular |
C22H24Cl2N2O3S |
Peso molecular |
467.4 g/mol |
Nombre IUPAC |
N-(3-bicyclo[2.2.1]heptanyl)-2-(3,5-dichloro-N-(4-methylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C22H24Cl2N2O3S/c1-14-2-6-20(7-3-14)30(28,29)26(19-11-17(23)10-18(24)12-19)13-22(27)25-21-9-15-4-5-16(21)8-15/h2-3,6-7,10-12,15-16,21H,4-5,8-9,13H2,1H3,(H,25,27) |
Clave InChI |
INLIENHOSRELNG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC3CCC2C3)C4=CC(=CC(=C4)Cl)Cl |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC3CCC2C3)C4=CC(=CC(=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Isobutyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298584.png)
![(2-Bromo-4-{[3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298585.png)
![(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298587.png)
![(2E,5E)-3-ethyl-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298588.png)

![N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-4-fluorobenzohydrazide](/img/structure/B298590.png)
![4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine](/img/structure/B298593.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298594.png)
![(5E)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298597.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298598.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298600.png)
![(5E)-5-{[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298601.png)
![4-(Methoxymethyl)-6-methyl-2-[2-(3-phenoxybenzylidene)hydrazino]nicotinonitrile](/img/structure/B298603.png)